Advanced Applications and Physicochemical Profiling of 3-Bromo-5-(piperidin-1-yl)phenylboronic acid in Drug Discovery
Advanced Applications and Physicochemical Profiling of 3-Bromo-5-(piperidin-1-yl)phenylboronic acid in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 3-Bromo-5-(piperidin-1-yl)phenylboronic acid (CAS: 2096333-12-7) emerges as a highly strategic scaffold in this domain. Featuring three distinct functional vectors—a boronic acid, an aryl bromide, and a piperidine ring—this molecule enables orthogonal cross-coupling strategies while simultaneously embedding a privileged pharmacophore into the target structure 1. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols designed for drug development professionals.
Physicochemical Profiling
Understanding the physical and chemical parameters of this building block is critical for optimizing reaction conditions and predicting its behavior in biological systems. The quantitative data is summarized below:
| Property | Value | Structural Significance |
| Chemical Name | 3-Bromo-5-(piperidin-1-yl)phenylboronic acid | Defines the 1,3,5-trisubstituted benzene core. |
| CAS Number | 2096333-12-7 | Unique registry identifier for procurement 2. |
| Molecular Formula | C11H15BBrNO2 | Establishes exact stoichiometry for catalytic cycles. |
| Molecular Weight | 283.96 g/mol | Essential for precise molar equivalent calculations. |
| Boronic Acid | -B(OH)2 (Position 1) | Primary nucleophilic site for Suzuki-Miyaura transmetalation. |
| Aryl Bromide | -Br (Position 3) | Secondary electrophilic site for subsequent cross-coupling. |
| Piperidine Ring | -NC5H10 (Position 5) | Modulates pKa, improves aqueous solubility, and acts as a lipophilic vector. |
Mechanistic Reactivity & Strategic Applications
Orthogonal Cross-Coupling Strategy
The core utility of 3-bromo-5-(piperidin-1-yl)phenylboronic acid lies in its capacity for orthogonal reactivity . When subjected to Suzuki-Miyaura conditions in the presence of an external aryl iodide (Ar-I), the reaction proceeds chemoselectively at the boronic acid site, leaving the internal aryl bromide completely intact 3.
Causality of Selectivity: This selectivity is governed by the relative rates of oxidative addition. Palladium(0) inserts into the weaker C-I bond of the external electrophile significantly faster than into the C-Br bond of the building block. Once the Pd(II)-aryl iodide complex is formed, transmetalation with the boronic acid outcompetes any secondary oxidative addition, funneling the reaction cleanly toward the monoupled biaryl product. The preserved aryl bromide can then be activated in a subsequent step (e.g., Buchwald-Hartwig amination) using a more electron-rich ligand system.
Pharmacophore Contributions
Beyond its synthetic utility, the piperidine moiety is a privileged structure in medicinal chemistry 4.
Causality of Pharmacological Impact: The basic nitrogen atom (typical pKa ~9-10) ensures that the molecule is predominantly protonated at physiological pH, drastically improving aqueous solubility and bioavailability. Structurally, the chair conformation of the piperidine ring projects its substituents into three-dimensional space, allowing it to optimally occupy lipophilic pockets in target proteins such as G-protein coupled receptors (GPCRs) and kinases, thereby enhancing binding affinity and target residence time.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The stoichiometric ratios and reagent choices are explicitly calibrated to prevent over-reaction and ensure high fidelity.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
Objective: Selectively couple the boronic acid with an external aryl iodide while preserving the aryl bromide.
Causality of Reagent Selection:
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Catalyst (Pd(dppf)Cl2): The large bite angle of the dppf ligand accelerates the reductive elimination step, minimizing the lifetime of the Pd(II) intermediate and suppressing unwanted side reactions (e.g., homocoupling or premature C-Br activation).
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Base (K2CO3): A mild inorganic base that effectively forms the reactive boronate species for transmetalation without causing hydrolysis of sensitive functional groups on the electrophile.
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Stoichiometry: The aryl iodide is used as the limiting reagent (0.95 equiv) to ensure it is completely consumed, preventing it from competing in subsequent steps.
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-(piperidin-1-yl)phenylboronic acid (1.00 mmol, 284 mg), the target Aryl Iodide (0.95 mmol), and finely ground K2CO3 (2.50 mmol, 345 mg).
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized H2O (4:1 v/v, 10 mL). Degassing is critical to prevent the oxidative homocoupling of the boronic acid.
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Catalyst Introduction: Under a positive flow of argon, quickly add Pd(dppf)Cl2 (0.05 mmol, 36.5 mg). Seal the flask.
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Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 12 hours.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (15 mL) followed by brine (15 mL).
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the bromobiaryl intermediate.
Protocol 2: Buchwald-Hartwig Amination of the Intermediate
Objective: Functionalize the preserved aryl bromide with a secondary amine to finalize the scaffold.
Causality of Reagent Selection:
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Ligand (RuPhos): Specifically designed to facilitate the oxidative addition of unactivated aryl bromides and promote the coupling of sterically hindered secondary amines.
Step-by-Step Procedure:
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Preparation: In a dried vial, combine the bromobiaryl intermediate from Protocol 1 (1.00 mmol), the desired secondary amine (1.20 mmol), and NaOtBu (1.50 mmol, 144 mg).
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Catalyst/Ligand: Add Pd2(dba)3 (0.02 mmol, 18.3 mg) and RuPhos (0.04 mmol, 18.6 mg).
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Reaction: Add anhydrous Toluene (5 mL), purge with argon, seal, and heat at 100 °C for 16 hours.
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Workup & Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.
Visualizations
Figure 1: Orthogonal reactivity workflow for selective biaryl scaffold generation.
Figure 2: Catalytic cycle of the chemoselective Suzuki-Miyaura cross-coupling.
References
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[1] BLD Pharm. "634905-21-8|(3-(Piperidin-1-yl)phenyl)boronic acid - BLDpharm". Source: BLD Pharm. URL:
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[2] Combi-Blocks. "9 - Combi-Blocks". Source: Combi-Blocks. URL:
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[4] Scribd. "Piperidine: Structure and Pharmacological Uses". Source: Scribd. URL:
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[3] Researcher.life. "Synthesis of 5-arylhistidines via a Suzuki–Miyaura cross-coupling". Source: Researcher.life. URL:
